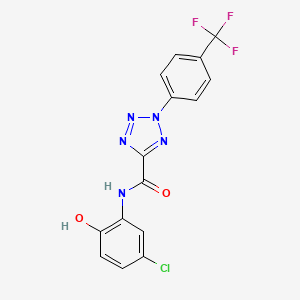
N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H9ClF3N5O2 and its molecular weight is 383.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H12ClF3N4O2
- Molecular Weight : 432.783 g/mol
- LogP : 5.41040 (indicating lipophilicity)
- PSA (Polar Surface Area) : 83.010 Ų
Biological Activity Overview
Research indicates that compounds with a tetrazole structure exhibit various biological activities, including antiallergic and anticancer properties. The biological activity of this compound can be summarized as follows:
Antiallergic Activity
A study established a correlation between the structure of tetrazole derivatives and their antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test. The compound was evaluated alongside other derivatives, revealing significant antiallergic properties, with certain derivatives showing ID50 values significantly lower than standard treatments like disodium cromoglycate (DSCG) .
Anticancer Activity
The anticancer potential of tetrazole derivatives has also been investigated. Compounds similar to this compound demonstrated promising results against various cancer cell lines. The presence of specific substituents on the phenyl rings contributed to enhanced cytotoxicity, as indicated by IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The SAR analysis for tetrazole derivatives indicates that:
- Electron-withdrawing groups such as trifluoromethyl enhance activity.
- The hydroxyl group at the 5-position of the phenyl ring plays a crucial role in modulating biological effects.
- The tetrazole moiety is essential for maintaining activity across various assays.
Case Studies
- Antiallergic Evaluation : In a study involving multiple tetrazole derivatives, N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide exhibited an ID50 value of 0.16 mg/kg when administered orally, indicating potent antiallergic properties compared to other tested compounds .
- Antitumor Activity : A series of synthesized tetrazoles were tested against human cancer cell lines, showing significant cytotoxic effects. One derivative demonstrated an IC50 value less than that of doxorubicin, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5O2/c16-9-3-6-12(25)11(7-9)20-14(26)13-21-23-24(22-13)10-4-1-8(2-5-10)15(17,18)19/h1-7,25H,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAZYAFOVJDCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














